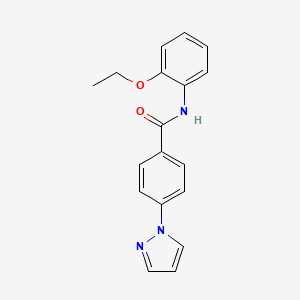
4-(4-ethoxyphenyl)-5-isoxazolamine
Übersicht
Beschreibung
4-(4-ethoxyphenyl)-5-isoxazolamine, also known as EIPA, is a chemical compound that has been widely studied for its potential applications in scientific research. EIPA is a potent inhibitor of the Na+/H+ exchanger, which plays a crucial role in regulating the pH of cells.
Wissenschaftliche Forschungsanwendungen
4-(4-ethoxyphenyl)-5-isoxazolamine has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology, where 4-(4-ethoxyphenyl)-5-isoxazolamine has been shown to inhibit the growth and metastasis of cancer cells. 4-(4-ethoxyphenyl)-5-isoxazolamine has also been studied in the context of cardiovascular disease, where it has been shown to improve cardiac function and reduce the risk of heart failure. Additionally, 4-(4-ethoxyphenyl)-5-isoxazolamine has been studied in the field of neuroscience, where it has been shown to modulate the activity of ion channels and neurotransmitter receptors.
Wirkmechanismus
4-(4-ethoxyphenyl)-5-isoxazolamine works by inhibiting the Na+/H+ exchanger, which is a membrane protein that regulates the pH of cells. By inhibiting this protein, 4-(4-ethoxyphenyl)-5-isoxazolamine disrupts the ion balance within cells, leading to a decrease in cell proliferation and migration. 4-(4-ethoxyphenyl)-5-isoxazolamine has also been shown to modulate the activity of ion channels and neurotransmitter receptors, which may contribute to its effects on cancer cells and the cardiovascular system.
Biochemical and Physiological Effects:
4-(4-ethoxyphenyl)-5-isoxazolamine has been shown to have a number of biochemical and physiological effects. In cancer cells, 4-(4-ethoxyphenyl)-5-isoxazolamine has been shown to inhibit cell proliferation and migration, as well as induce apoptosis. In the cardiovascular system, 4-(4-ethoxyphenyl)-5-isoxazolamine has been shown to improve cardiac function and reduce the risk of heart failure. Additionally, 4-(4-ethoxyphenyl)-5-isoxazolamine has been shown to modulate the activity of ion channels and neurotransmitter receptors, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(4-ethoxyphenyl)-5-isoxazolamine in lab experiments is its potency and specificity as an inhibitor of the Na+/H+ exchanger. This allows researchers to study the role of this protein in various biological processes. However, one of the limitations of using 4-(4-ethoxyphenyl)-5-isoxazolamine is its potential toxicity at high concentrations. Careful dosing and monitoring of cells and animals is necessary to ensure that 4-(4-ethoxyphenyl)-5-isoxazolamine is used safely and effectively in lab experiments.
Zukünftige Richtungen
There are numerous future directions for research on 4-(4-ethoxyphenyl)-5-isoxazolamine. One area of interest is in the development of 4-(4-ethoxyphenyl)-5-isoxazolamine-based therapies for cancer and cardiovascular disease. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of 4-(4-ethoxyphenyl)-5-isoxazolamine on ion channels and neurotransmitter receptors. Finally, the potential applications of 4-(4-ethoxyphenyl)-5-isoxazolamine in the treatment of neurological disorders warrant further investigation.
Eigenschaften
IUPAC Name |
4-(4-ethoxyphenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-14-9-5-3-8(4-6-9)10-7-13-15-11(10)12/h3-7H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAWAPZCMJDJDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(ON=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B4238654.png)

![N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B4238659.png)

![1-(2-fluorophenyl)-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4238671.png)

![N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide](/img/structure/B4238683.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4238686.png)

![2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one](/img/structure/B4238707.png)
![3-tert-butyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4238713.png)
![1-[2-(benzyloxy)-3-methoxyphenyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]methanamine dihydrochloride](/img/structure/B4238722.png)
![N-cyclohexyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4238728.png)